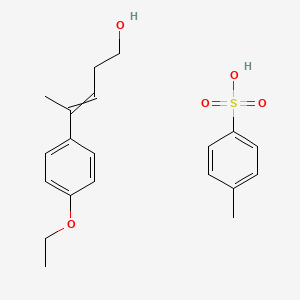
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid is an organic compound that combines the structural features of an ethoxyphenyl group and a penten-1-ol moiety with a methylbenzenesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)pent-3-en-1-ol typically involves the reaction of 4-ethoxybenzaldehyde with a suitable alkene under conditions that promote the formation of the penten-1-ol structure. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is exothermic and requires careful control of temperature and reaction time to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of 4-(4-Ethoxyphenyl)pent-3-en-1-ol may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential for optimizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)pent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the penten-1-ol moiety can be reduced to form a saturated alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Ethoxyphenyl)pent-3-en-1-one or 4-(4-Ethoxyphenyl)pent-3-en-1-al.
Reduction: Formation of 4-(4-Ethoxyphenyl)pentan-1-ol.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid involves interactions with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may interact with hydrophobic pockets in proteins, while the penten-1-ol moiety can form hydrogen bonds with active site residues. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with charged regions of biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-ol: Shares the penten-1-ol moiety but lacks the ethoxyphenyl and sulfonic acid groups.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the ethoxyphenyl and penten-1-ol moieties.
Uniqueness
4-(4-Ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both an ethoxyphenyl group and a sulfonic acid group distinguishes it from other similar compounds and may enhance its utility in various applications.
Properties
CAS No. |
823175-39-9 |
|---|---|
Molecular Formula |
C20H26O5S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)pent-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H18O2.C7H8O3S/c1-3-15-13-8-6-12(7-9-13)11(2)5-4-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14H,3-4,10H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
HPGOAACVDCVCRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=CCCO)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















